2-methyl-2-(2-phenylethenyl)oxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59554-63-1 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methyl-2-(2-phenylethenyl)oxirane |
InChI |
InChI=1S/C11H12O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
DPIXTJAOZPBCGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 2 Phenylethenyl Oxirane Transformations
Oxirane Ring-Opening Reactions
The cleavage of the carbon-oxygen bond in the oxirane ring is the key step in the reactions of 2-methyl-2-(2-phenylethenyl)oxirane (B13600866). This process relieves the inherent ring strain and allows for the formation of a variety of functionalized products. The mechanism of this ring-opening can proceed through different pathways depending on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of an acid catalyst.
In the absence of an acid catalyst, the ring-opening of this compound is typically initiated by a direct nucleophilic attack on one of the carbon atoms of the epoxide ring. This process generally follows an SN2 mechanism, where the nucleophile attacks from the backside, leading to an inversion of stereochemistry at the site of attack. The choice of which carbon is attacked is governed by a combination of steric and electronic effects.
The regioselectivity of nucleophilic attack on unsymmetrical oxiranes like this compound is a critical aspect of their reactivity. Generally, under basic or neutral conditions with strong nucleophiles, the attack preferentially occurs at the less sterically hindered carbon atom. magtech.com.cnyoutube.com For this compound, this would be the CH₂ carbon. This preference is attributed to the lower steric hindrance at the primary carbon compared to the tertiary carbon bearing both a methyl and a phenylethenyl group. youtube.comyoutube.com
However, the presence of the phenylethenyl group can introduce electronic effects that may influence the regioselectivity. The phenyl group can stabilize a developing positive charge on the adjacent benzylic carbon, which might favor attack at the more substituted carbon under certain conditions, particularly with weaker nucleophiles or in reactions with more SN1-like character. magtech.com.cnresearchgate.net Despite this, for most strong nucleophiles, the steric argument holds, and attack at the less substituted carbon is the major pathway. magtech.com.cnbaylor.edu
Table 1: Regioselectivity of Nucleophilic Ring Opening of this compound This table is for illustrative purposes and actual yields may vary based on specific reaction conditions.
| Nucleophile | Major Product (Attack at C1) | Minor Product (Attack at C2) |
|---|---|---|
| Sodium methoxide (B1231860) (CH₃ONa) | 2-methoxy-2-phenyl-1-propanol | 1-methoxy-2-phenyl-2-propanol |
| Sodium azide (B81097) (NaN₃) | 1-azido-2-phenyl-2-propanol | 2-azido-2-phenyl-1-propanol |
| Lithium aluminum hydride (LiAlH₄) | 2-phenyl-1-propanol | 2-phenyl-2-propanol |
The ring-opening of a chiral epoxide via an SN2 mechanism is a stereospecific process. nih.govyoutube.com When a nucleophile attacks one of the stereogenic centers of the oxirane ring, it results in an inversion of the configuration at that center. In the case of this compound, if the starting material is enantiomerically pure, the nucleophilic attack at the chiral tertiary carbon would lead to the formation of a product with the opposite configuration at that carbon. The stereochemistry of the other carbon atom remains unchanged if it is not attacked. youtube.com
For example, the reaction of (R)-2-methyl-2-(2-phenylethenyl)oxirane with a nucleophile at the tertiary carbon would yield a product with an (S) configuration at that carbon. Conversely, attack at the methylene (B1212753) carbon does not affect the stereocenter at the tertiary carbon, leading to retention of its configuration.
The reaction of epoxides with chiral amines is a valuable method for the synthesis of chiral β-amino alcohols, which are important building blocks in medicinal chemistry and materials science. researchgate.netresearchgate.netresearchgate.net The ring-opening of this compound with a chiral amine can proceed with a degree of diastereoselectivity, influenced by the stereochemistry of both the epoxide and the amine. researchgate.netalfachemic.com
The reaction often requires elevated temperatures or the use of a catalyst to proceed efficiently. The regioselectivity generally favors the attack of the amine at the less substituted carbon of the oxirane ring. youtube.com The resulting diastereomeric β-amino alcohols can often be separated by chromatography, providing access to enantiomerically pure compounds. researchgate.net The stereochemical outcome is a result of the SN2 attack of the chiral amine, leading to an inversion of configuration at the attacked carbon. alfachemic.commetu.edu.tr
Lewis acids can be employed to activate the epoxide ring, making it more susceptible to nucleophilic attack, even by weak nucleophiles. youtube.comresearchgate.net The Lewis acid coordinates to the oxygen atom of the oxirane, polarizing the C-O bonds and increasing the electrophilicity of the carbon atoms. youtube.comnih.gov This activation can also influence the regioselectivity of the ring-opening reaction. In the presence of a Lewis acid, the attack of the nucleophile often occurs at the more substituted carbon atom. magtech.com.cnnih.gov This is because the coordination of the Lewis acid can lead to a partial positive charge development that is better stabilized at the tertiary benzylic carbon of this compound. researchgate.net
For instance, the reaction of styrene (B11656) oxide with alcohols in the presence of a Lewis acid catalyst predominantly yields the product of attack at the benzylic carbon. researchgate.net A similar outcome would be expected for this compound. The reaction proceeds through a mechanism with significant SN1 character, where the C-O bond at the more substituted carbon is substantially weakened or even broken before the nucleophilic attack. core.ac.uk
Table 2: Lewis Acid-Mediated Ring Opening of this compound with Methanol (B129727) This table is for illustrative purposes and actual yields may vary based on specific reaction conditions.
| Lewis Acid | Major Product (Attack at C2) | Minor Product (Attack at C1) |
|---|---|---|
| Boron trifluoride etherate (BF₃·OEt₂) | 1-methoxy-2-phenyl-2-propanol | 2-methoxy-2-phenyl-1-propanol |
| Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | 1-methoxy-2-phenyl-2-propanol | 2-methoxy-2-phenyl-1-propanol |
| Scandium(III) triflate (Sc(OTf)₃) | 1-methoxy-2-phenyl-2-propanol | 2-methoxy-2-phenyl-1-propanol |
Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and Lewis bases, have emerged as powerful reagents for the activation and transformation of small molecules, including the ring-opening of epoxides. semanticscholar.orgrsc.orgrsc.org The unquenched reactivity of the Lewis acid and base components of the FLP allows for a cooperative activation of the epoxide.
In the context of this compound, an FLP could mediate its ring-opening. The Lewis acid component would coordinate to the epoxide oxygen, while the Lewis base component could either deprotonate a protic nucleophile, increasing its nucleophilicity, or directly attack one of the epoxide carbons. The specific outcome would depend on the nature of the FLP and the reaction conditions. This area of research is relatively new, and detailed mechanistic studies on the FLP-mediated ring-opening of styryl oxiranes are still emerging.
Lewis Acid-Mediated Oxirane Activation and Ring Opening
Metal Salt Catalysis in Ring Opening
The ring-opening of epoxides can be effectively catalyzed by metal salts, which act as Lewis acids. These catalysts activate the epoxide by coordinating to the oxygen atom, thereby facilitating nucleophilic attack. The regioselectivity of the ring-opening is influenced by both electronic and steric factors. In the case of unsymmetrical epoxides like this compound, the attack of the nucleophile generally occurs at the more substituted carbon atom due to the stabilization of the partial positive charge by the phenyl group. researchgate.net
Various transition metal-based Lewis acids, including SnCl₄·5H₂O, Co(OAc)₂·4H₂O, and NiCl₂, have been shown to catalyze the nucleophilic opening of epoxide rings with amines, leading to the synthesis of β-amino alcohols. researchgate.net These reactions often proceed with high efficiency and regioselectivity under solvent-free conditions. researchgate.net The use of alkali and alkaline earth metal salts as additives is also common to facilitate the ring-opening of epoxides by various nucleophiles. mdpi.com For instance, the reaction of epoxides with secondary amines in their hydrochloride form can be aided by (t-BuO)₂Mg. mdpi.com
The choice of catalyst and reaction conditions can significantly impact the outcome. For example, Sn-Beta zeolite has demonstrated higher activity and regioselectivity for the epoxide ring opening of epichlorohydrin (B41342) with methanol compared to other Lewis acidic zeolites like Zr-Beta and Hf-Beta. researchgate.net
Table 1: Examples of Metal Salt-Catalyzed Ring Opening of Epoxides
| Epoxide | Catalyst | Nucleophile | Product | Reference |
| General Epoxides | SnCl₄·5H₂O, Co(OAc)₂·4H₂O, NiCl₂ | Aromatic and Aliphatic Amines | β-amino alcohols | researchgate.net |
| Epichlorohydrin | Sn-Beta zeolite | Methanol | β-alkoxy alcohol | researchgate.net |
| General Epoxides | (t-BuO)₂Mg | Secondary Amine Hydrochloride | β-amino alcohol | mdpi.com |
Thermally Induced Ring Opening Processes
The pyrolysis of oxiranes typically leads to the cleavage of the oxirane ring, followed by rearrangement to form carbonyl compounds. researchgate.net The specific products formed depend on the substitution pattern of the oxirane. For instance, the thermolysis of stilbene (B7821643) oxide can result in rearrangement to diphenylacetaldehyde (B122555) or deoxybenzoin. researchgate.net In the case of this compound, thermal decomposition would likely involve the homolytic cleavage of a carbon-oxygen bond to form a diradical intermediate, which can then rearrange to more stable carbonyl structures. The presence of the phenylethenyl group can influence the stability of the radical intermediates and thus direct the rearrangement pathways.
Reactions Involving the Phenylalkenyl Moiety of this compound
The phenylethenyl group in this compound offers additional reaction sites independent of the oxirane ring.
Olefinic Transformations and Functionalization
The vinyl group of this compound can undergo various transformations typical of alkenes. For example, palladium-catalyzed reactions of vinyl oxiranes with substituted allenes can lead to the formation of functionalized allylic alcohols. acs.org This type of reaction involves the regioselective ring opening of the oxirane and subsequent alkylation at the vinyl moiety. acs.org Additionally, the modification of polymers like poly(vinyl alcohol) with molecules containing epoxide groups, such as glycidyl (B131873) methacrylate, demonstrates the potential for functionalizing vinyl groups in the presence of an oxirane ring. researchgate.net
Photochemical Reactions and Photoinduced Electron Transfer Processes
The phenylalkenyl moiety of this compound makes it susceptible to photochemical reactions. Upon absorption of light, the molecule can be promoted to an excited state, leading to various transformations. Photoinduced electron transfer (PET) is a key process where the excited molecule can either donate or accept an electron, initiating a cascade of reactions. rsc.orgyoutube.com The efficiency and pathway of PET are influenced by the donor-acceptor properties of the system and the polarity of the solvent. rsc.org
In systems containing similar chromophores, such as stilbenoids, photochemical cyclization can be induced to form polycyclic aromatic hydrocarbons. mdpi.com For instance, the Mallory reaction, which involves the photochemical cyclization of stilbenes in the presence of an oxidizing agent like iodine, is a well-established method. mdpi.com Given the structural similarity, this compound could potentially undergo analogous intramolecular photocyclization reactions.
Intramolecular Cyclization and Rearrangement Pathways
The dual functionality of this compound, possessing both an epoxide and a reactive alkenyl group, allows for complex intramolecular reactions, leading to the formation of cyclic structures and rearranged products.
Studies on the Stereochemical Influence on Cyclization Paths
The stereochemistry of the starting material can have a profound impact on the pathways of intramolecular cyclization. Research on related systems, such as N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide, has demonstrated that the relative configuration of the substituents on the oxirane ring dictates the stereochemical outcome of the cyclization products. nih.govresearchgate.net For example, the thermal cyclization of ω-alkenyloximes shows that the syn and anti isomers can lead to different cyclic products due to the geometric constraints imposed by the stereochemistry of the oxime. maynoothuniversity.ie In the case of this compound, the stereochemistry at the chiral centers of the oxirane ring would be expected to influence the conformation of the molecule, thereby favoring certain cyclization pathways over others and determining the stereochemistry of the resulting cyclic products.
Theoretical and Experimental Mechanistic Elucidation of this compound Transformations
The mechanistic pathways of this compound transformations are a subject of scientific inquiry, with theoretical and experimental studies providing insights into the intermediates and transition states involved. The reactivity of this vinyloxirane is governed by the interplay of the strained oxirane ring, the adjacent methyl group, and the conjugated phenylethenyl substituent.
Identification of Reaction Intermediates
The nature of the reaction intermediates in the transformations of this compound is highly dependent on the reaction conditions, particularly the presence of acidic, basic, or photochemical stimuli.
In acid-catalyzed ring-opening reactions , the initial step involves the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons. byjus.compressbooks.pub Due to the presence of the phenyl and vinyl groups, which can stabilize a positive charge through resonance, the C-O bond at the tertiary, doubly benzylic/allylic carbon is expected to be weakened. This leads to a transition state with significant carbocationic character at this position. pressbooks.publibretexts.org While a full-fledged carbocation might not always be a discrete intermediate, the reaction pathway exhibits strong SN1-like characteristics. unicamp.br The attack of a nucleophile then occurs at this more substituted carbon.
Under base-catalyzed or nucleophilic conditions , the reaction is anticipated to proceed via a classic SN2 mechanism . byjus.comlibretexts.org In this case, the nucleophile will attack the least sterically hindered carbon of the epoxide ring. For this compound, this would be the methylene carbon of the oxirane. This concerted process involves the backside attack of the nucleophile, leading to the inversion of stereochemistry at the site of attack and the formation of an alkoxide intermediate which is subsequently protonated. libretexts.org
Photochemical transformations of simple oxiranes, like the parent oxirane, have been shown to proceed through the formation of diradical intermediates upon ring opening. nih.gov By analogy, the photolysis of this compound would likely involve the homolytic cleavage of a C-O bond to form a diradical species. The presence of the phenylethenyl group could influence the stability and subsequent reaction pathways of this diradical.
The table below summarizes the probable key intermediates in the transformations of this compound under different reaction conditions.
| Reaction Condition | Probable Key Intermediate | Mechanism |
| Acid-Catalyzed | Carbocation-like species at the tertiary carbon | SN1-like |
| Base-Catalyzed | Alkoxide | SN2 |
| Photochemical | Diradical | Homolytic cleavage |
Analysis of Concerted Mechanisms
The degree to which the transformations of this compound proceed through concerted mechanisms is a key aspect of understanding their reactivity. A concerted reaction is a single-step process where bond breaking and bond forming occur simultaneously. nih.gov
As mentioned, base-catalyzed ring-opening of epoxides is a classic example of a concerted SN2 reaction. byjus.com The nucleophilic attack and the cleavage of the C-O bond happen in a single, coordinated step, passing through a single transition state.
In contrast, acid-catalyzed ring-opening is generally considered to be more stepwise in nature, with the development of significant carbocationic character at the transition state. byjus.compressbooks.pub However, the mechanism is often described as "borderline," lying between a pure SN1 and SN2 pathway. unicamp.br This means that while there is a high degree of charge separation in the transition state, a discrete carbocation intermediate may not be formed.
Certain enzymatic reactions involving epoxide hydrolysis have been proposed to occur via a concerted push-pull mechanism . researchgate.net In this model, the enzyme's active site simultaneously activates the epoxide ring through proton donation (acid catalysis) and facilitates nucleophilic attack by a water molecule. researchgate.net While not directly studied for this compound, such a mechanism could be relevant in biological transformations of this compound.
The following table provides a comparative analysis of concerted versus stepwise characteristics in the primary reaction mechanisms of this compound.
| Reaction Type | Concerted/Stepwise Nature | Key Features |
| Base-Catalyzed Ring-Opening | Concerted (SN2) | Single transition state, backside attack, inversion of stereochemistry. |
| Acid-Catalyzed Ring-Opening | Stepwise-like (Borderline SN1/SN2) | Development of carbocationic character, potential for rearrangements, attack at the more substituted carbon. byjus.compressbooks.pub |
| Enzymatic Hydrolysis (Hypothetical) | Potentially Concerted | "Push-pull" mechanism with simultaneous acid and base catalysis. researchgate.net |
Role of Electron Transfer Processes in Reactivity
The involvement of electron transfer processes in the reactivity of this compound is an area that warrants further investigation. While direct single-electron transfer (SET) mechanisms have not been extensively documented for this specific compound, the electronic nature of the phenylethenyl substituent suggests that such pathways could be plausible under certain conditions.
In the context of photochemical reactions , the absorption of light can lead to an excited state that may undergo electron transfer processes. For instance, an excited state of the molecule could act as either an electron donor or acceptor in the presence of a suitable reaction partner. This could lead to the formation of radical ion intermediates, which would then undergo subsequent transformations.
Theoretical studies on the reaction of phenols with epoxides, while not a direct SET process, highlight the importance of charge separation and the formation of ionic species in driving the reaction forward. nih.gov In these reactions, a phenoxide ion acts as the nucleophile, and the reaction proceeds through a transition state with significant charge transfer characteristics. nih.gov
Further research, including electrochemical studies and computational modeling, would be necessary to fully elucidate the potential role of electron transfer processes in the diverse reactivity of this compound.
Advanced Spectroscopic and Analytical Research Methodologies for 2 Methyl 2 2 Phenylethenyl Oxirane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For 2-methyl-2-(2-phenylethenyl)oxirane (B13600866), a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework and stereochemical details.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the foundational techniques for mapping the hydrogen and carbon skeletons of a molecule. While specific, experimentally verified spectral data for this compound is not widely available in published literature, the expected chemical shifts and coupling constants can be predicted based on its structure and data from analogous compounds, such as other styryl derivatives and epoxides. nih.govresearchgate.netwpmucdn.com
The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the diastereotopic protons of the oxirane ring's CH₂ group, the vinylic protons, and the aromatic protons of the phenyl group. The trans-configuration of the vinyl group is typically confirmed by a large coupling constant (J > 14 Hz) between the vinylic protons. wpmucdn.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the local electronic environment, with the oxygen-bearing carbons of the oxirane ring appearing at characteristic downfield shifts.
Predicted ¹H and ¹³C NMR Data for this compound The following table is based on predicted values from established chemical shift ranges for the structural fragments.
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Predicted Multiplicity & J (Hz) | Assignment | Predicted δ (ppm) |
| Methyl (CH₃) | ~1.5 - 1.7 | Singlet (s) | Methyl (CH₃) | ~20 - 25 |
| Oxirane CH₂ | ~2.7 - 3.0 | Two Doublets (d), J ≈ 5-6 Hz | Oxirane CH₂ | ~50 - 55 |
| Vinylic CH | ~6.2 - 6.4 | Doublet (d), J ≈ 16 Hz | Quaternary Oxirane C | ~60 - 65 |
| Vinylic CH-Ph | ~6.8 - 7.0 | Doublet (d), J ≈ 16 Hz | Vinylic CH | ~125 - 130 |
| Aromatic (C₆H₅) | ~7.2 - 7.5 | Multiplet (m) | Vinylic CH-Ph | ~130 - 135 |
| - | Aromatic C (ipso) | ~135 - 140 | ||
| - | Aromatic CHs | ~126 - 129 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the two vinylic protons, confirming their connectivity. It would also show correlations between the aromatic protons. The isolated methyl group and the geminal oxirane protons would not show cross-peaks to other groups, confirming their structural placement. beilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). hmdb.ca It allows for the definitive pairing of the proton signals with their corresponding carbon signals from the 1D spectra. For instance, the proton signal predicted around 1.6 ppm would show a cross-peak to the carbon signal around 22 ppm, assigning both to the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons (²J_CH and ³J_CH). This is vital for piecing together the molecular fragments. Key HMBC correlations would include:
From the methyl protons to the quaternary oxirane carbon and the adjacent vinylic carbon.
From the vinylic protons to the carbons of the phenyl ring and the quaternary oxirane carbon.
From the oxirane CH₂ protons to the quaternary oxirane carbon and the adjacent vinylic carbon.
¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, is a powerful technique for directly probing the oxygen atom of the oxirane ring. acs.org The ¹⁷O chemical shift is highly sensitive to the electronic environment, substitution, and ring strain of the epoxide. researchgate.netrsc.org
For epoxides, ¹⁷O chemical shifts can span a wide range. In simple alkyl-substituted oxiranes, the shifts are typically negative relative to water, while conjugation with systems like a phenyl or vinyl group generally leads to a downfield (less negative or positive) shift. nih.govrsc.org In this compound, the conjugation of the phenylethenyl group with the oxirane ring is expected to significantly influence the ¹⁷O chemical shift, providing insight into the electronic interactions between the π-system and the strained three-membered ring. Theoretical calculations and comparison with model compounds are often used to interpret these shifts and correlate them with the epoxide's reactivity. acs.orgresearchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
GC-MS combines the separation power of Gas Chromatography with the detection capabilities of Mass Spectrometry. diva-portal.org In the analysis of this compound, the sample is first vaporized and passed through a GC column, which separates the target compound from any impurities, solvents, or reaction byproducts. The retention time in the GC provides a characteristic value for the compound under specific analytical conditions.
As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For this compound (C₁₁H₁₂O, Molecular Weight: 160.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃) to give a stable fragment at m/z = 145.
Cleavage of the C-C bond of the oxirane ring, a common fragmentation pathway for epoxides. nih.gov
Rearrangements and fragmentations involving the styryl group, such as the formation of a tropylium (B1234903) ion (m/z = 91) or a phenyl radical (m/z = 77).
Analysis of the mass spectrum of the related compound 2-methyl-2-phenyloxirane shows a prominent peak corresponding to the loss of the methyl group, supporting the predicted fragmentation. nist.gov
High-Resolution Mass Spectrometry measures molecular masses with extremely high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov
While low-resolution MS might identify a molecular ion at m/z = 160, it cannot distinguish between different formulas that have the same nominal mass (e.g., C₁₁H₁₂O, C₁₀H₈O₂, C₁₂H₁₆). HRMS resolves this ambiguity by measuring the exact mass, which is unique for each elemental composition due to the non-integer masses of the isotopes.
The theoretical exact mass of this compound is calculated as follows:
Formula: C₁₁H₁₂O
Exact Mass: (11 * 12.000000) + (12 * 1.007825) + (1 * 15.994915) = 160.088815 Da
An HRMS measurement that yields a mass of 160.0888 ± 0.0005 (an error of a few parts per million) would unequivocally confirm the elemental composition as C₁₁H₁₂O, providing definitive evidence for the compound's identity when combined with NMR data.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is a critical, non-destructive analytical technique for identifying the functional groups present within a molecule. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint. For this compound, both Infrared (IR) and Raman spectroscopy provide complementary information to elucidate its structural features.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of particular bonds and functional groups. Analysis of the IR spectrum of this compound allows for the identification of its key structural components: the oxirane ring, the phenyl group, the ethenyl linkage, and the methyl group.
The characteristic IR absorption frequencies for this compound are instrumental in confirming its molecular structure. The presence of the oxirane ring is typically confirmed by the asymmetrical stretching of the C-O-C bond. The phenyl group gives rise to several characteristic bands, including C-H stretching vibrations of the aromatic ring and C=C in-plane stretching vibrations. The ethenyl group (-CH=CH-) is identifiable by its C=C stretching and C-H bending vibrations. The methyl group also presents with characteristic C-H stretching and bending vibrations.
A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.
Interactive Table: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3100-3000 | Medium | C-H Stretch | Aromatic/Vinylic |
| 3000-2850 | Medium | C-H Stretch | Aliphatic (CH₃) |
| 1680-1640 | Medium-Weak | C=C Stretch | Ethenyl |
| 1600-1450 | Strong-Medium | C=C Stretch | Aromatic Ring |
| 1470-1430 | Medium | C-H Bend | CH₃ |
| 1250-1100 | Strong | C-O-C Asymmetric Stretch | Oxirane Ring |
| 900-800 | Strong | C-O Symmetric Stretch (Ring Breathing) | Oxirane Ring |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In the context of this compound, Raman spectroscopy is highly valuable for characterizing the C=C bonds of the phenyl and ethenyl groups, as well as the symmetric "breathing" mode of the oxirane ring. The symmetric nature of the C=C stretching vibrations in the aromatic and vinyl groups often results in strong and well-defined Raman signals. Similarly, the symmetric stretching of the oxirane ring provides a characteristic Raman band.
Key Raman shifts anticipated for this compound are outlined in the following interactive table.
Interactive Table: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3100-3050 | Medium | C-H Stretch | Aromatic/Vinylic |
| 1650-1600 | Strong | C=C Stretch | Ethenyl |
| 1600-1580 | Very Strong | C=C Stretch | Aromatic Ring |
| 1250-1200 | Medium | Ring Breathing | Oxirane Ring |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) present in a compound. This data is crucial for determining the empirical formula of a newly synthesized or isolated compound, which can then be compared with the molecular formula derived from its proposed structure.
For this compound, with the molecular formula C₁₁H₁₂O, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ). The molecular weight of C₁₁H₁₂O is 160.21 g/mol .
The theoretical elemental composition is as follows:
Carbon (C): (11 * 12.01 / 160.21) * 100% = 82.46%
Hydrogen (H): (12 * 1.008 / 160.21) * 100% = 7.55%
Oxygen (O): (1 * 16.00 / 160.21) * 100% = 9.99%
Experimental data from elemental analysis of a pure sample of this compound should closely match these theoretical values, providing strong evidence for the confirmation of its empirical and, consequently, its molecular formula.
Table: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbon |
| Hydrogen |
Computational and Theoretical Chemistry Studies of 2 Methyl 2 2 Phenylethenyl Oxirane
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms and identify transition states in chemical reactions involving molecules like 2-methyl-2-(2-phenylethenyl)oxirane (B13600866).
DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves locating the transition state, which is the highest point on the minimum energy path and represents the kinetic barrier of the reaction. For this compound, DFT could be used to model reactions such as ring-opening under acidic or basic conditions, or its reaction with nucleophiles.
Activation Barrier Calculations
A key application of DFT is the calculation of activation barriers (also known as activation energies). The activation energy is the minimum amount of energy required for a chemical reaction to occur. By calculating the energy difference between the reactants and the transition state, DFT can provide a quantitative measure of this barrier.
For this compound, DFT calculations could be performed to determine the activation barriers for various potential reactions. For instance, in an acid-catalyzed ring-opening, DFT could model the protonation of the oxirane oxygen, followed by the nucleophilic attack, and calculate the energy of the transition state for the ring-opening step. This information is crucial for understanding the kinetics of the reaction and predicting how changes in the reactant's structure or the reaction conditions would affect the reaction rate.
Table 1: Illustrative DFT-Calculated Activation Barriers for a Hypothetical Reaction of this compound
| Reaction Pathway | Functional/Basis Set | Solvent Model | Calculated Activation Barrier (kcal/mol) |
| Acid-Catalyzed Ring-Opening (Path A) | B3LYP/6-31G(d) | PCM (Water) | 15.2 |
| Nucleophilic Attack at C2 (Path B) | M06-2X/def2-TZVP | SMD (Methanol) | 22.5 |
| Nucleophilic Attack at C3 (Path C) | M06-2X/def2-TZVP | SMD (Methanol) | 25.8 |
Conformational Analysis and Energy Minima
The three-dimensional structure of a molecule can significantly influence its reactivity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. DFT can be used to perform conformational analysis by calculating the energies of different conformers to identify the most stable, low-energy structures, known as energy minima.
For this compound, with its rotatable bond between the oxirane ring and the phenylethenyl group, multiple conformers are possible. DFT calculations would involve systematically rotating this bond and calculating the energy at each step to generate a potential energy profile. This profile would reveal the energy minima corresponding to the most stable conformations and the energy barriers separating them. Understanding the preferred conformation is essential as it dictates how the molecule will interact with other reactants.
Molecular Dynamics Simulations and Conformational Searching
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can provide a more dynamic picture of a molecule's behavior over time, complementing the static information obtained from DFT calculations.
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion over a period of time. This can be used for extensive conformational searching, where the simulation explores a wide range of possible conformations, potentially identifying energy minima that might be missed in a systematic DFT scan. MD simulations can also provide insights into how the solvent interacts with the molecule and influences its conformational preferences and reactivity.
In Silico Design and Prediction of Reactivity and Selectivity
In silico methods refer to computational studies performed on a computer or via computer simulation. These methods can be used to design new molecules and predict their properties before they are synthesized in a laboratory. For this compound, computational tools can be used to predict its reactivity and selectivity in various chemical reactions.
By analyzing the electronic properties calculated through methods like DFT, such as the distribution of electron density and the energies of molecular orbitals, predictions can be made about where a nucleophile or electrophile is most likely to attack. For example, the calculated partial charges on the carbon atoms of the oxirane ring can indicate which site is more susceptible to nucleophilic attack, thus predicting the regioselectivity of ring-opening reactions. Similarly, the stereoselectivity of reactions can be predicted by comparing the activation energies of pathways leading to different stereoisomeric products.
Electronic Structure Analysis and Bonding Properties
Understanding the electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods provide detailed information about the distribution of electrons in orbitals and the nature of chemical bonds.
For this compound, an electronic structure analysis would involve calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons. An electrostatic potential map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Applications of 2 Methyl 2 2 Phenylethenyl Oxirane As a Key Synthetic Intermediate in Organic Synthesis Research
Precursor in the Synthesis of Complex Organic Molecules
Epoxides are fundamental building blocks in the synthesis of complex organic molecules, including a variety of natural products and pharmaceuticals. numberanalytics.com The strategic placement of an epoxide functionality within a synthetic route allows for the introduction of new stereocenters and functional groups in a controlled manner. numberanalytics.comyoutube.com The ring-opening reactions of epoxides are stereospecific, meaning the stereochemistry of the starting epoxide dictates the stereochemistry of the product. youtube.com This characteristic is invaluable for chemists aiming to synthesize enantiomerically pure complex molecules.
The utility of epoxides like 2-methyl-2-(2-phenylethenyl)oxirane (B13600866) extends to the synthesis of significant therapeutic agents. For instance, epoxidation is a key step in the synthesis of the anticancer drug Taxol and the potent anticancer macrolides, the epothilones. numberanalytics.com The epoxide ring serves as a handle for further chemical transformations, enabling the elaboration of the carbon skeleton and the installation of required functionalities.
The reactivity of the oxirane ring in 2-methyl-2-phenyloxirane allows it to be a precursor for more complex molecules by enabling the introduction of various functional groups through nucleophilic ring-opening reactions. solubilityofthings.com This versatility makes it an important intermediate in the production of pharmaceuticals and agrochemicals. solubilityofthings.com
Building Block for Stereotriads and Other Polyfunctional Compounds
The controlled ring-opening of epoxides is a powerful method for establishing specific stereochemical relationships between adjacent functional groups. youtube.com When an epoxide is opened by a nucleophile, two functional groups—a hydroxyl group from the original epoxide oxygen and the incoming nucleophile—are installed on adjacent carbons. youtube.com The stereochemistry of these two groups is fixed relative to each other, a direct consequence of the stereospecific nature of the ring-opening reaction. youtube.com
In the case of this compound, the presence of a chiral center at the quaternary carbon and the potential for creating a new stereocenter upon ring-opening makes it a valuable building block for polyfunctional compounds with controlled stereochemistry. The reaction of anions with epoxides containing α,β-unsaturation, such as vinylic epoxides, can proceed with a high degree of regioselectivity. nih.gov For example, the reaction of an isoxazole (B147169) anion with butadiene monoxide resulted in a specific ratio of regioisomers. nih.gov This regioselectivity, combined with the inherent stereospecificity of epoxide opening, allows for the construction of stereotriads—three contiguous stereocenters—with high precision. The ability to control both regio- and stereoselectivity is crucial in the synthesis of many complex natural products.
The table below illustrates the typical regioselectivity observed in the ring-opening of unsaturated epoxides with a resonance-stabilized anion. nih.gov
| Epoxide Substrate | Anion | Product Ratio (Regioisomer 1:Regioisomer 2) | Combined Yield |
| Styrene (B11656) oxide | Isoxazole anion | 70:30 | 86% |
| Butadiene monoxide | Isoxazole anion | 41:59 | 47% |
This table demonstrates the regiochemical outcomes of epoxide ring-opening reactions, a key consideration in the synthesis of polyfunctional compounds.
Role in the Elaboration of Chiral Ligands and Frameworks
Chiral ligands are essential components in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. The development of novel chiral ligands is a continuous effort in organic synthesis. Epoxides, particularly those that can be resolved into single enantiomers or synthesized in an enantiomerically pure form, are excellent starting materials for the synthesis of chiral ligands. researchgate.net
The synthesis of 2-oxiranyl-azaarenes and their subsequent regioselective ring-opening with chiral primary amines has been shown to be an effective route to chiral β-amino alcohol ligands. researchgate.net These reactions, often promoted by a Lewis acid such as scandium triflate (Sc(OTf)₃), yield diastereomeric products that can be separated to provide enantiomerically pure ligands. researchgate.net For instance, the reaction of styrene oxide with a chiral amine in the presence of Sc(OTf)₃ and diisopropylethylamine (DIEA) demonstrates the feasibility of this approach. researchgate.net
The resulting chiral β-amino alcohols, containing both a hydroxyl and an amino group in a defined stereochemical relationship, can coordinate to metal centers and induce chirality in a variety of chemical transformations. researchgate.net The modular nature of this synthesis, allowing for variation in both the epoxide and the chiral amine, provides access to a library of chiral ligands for screening in asymmetric catalysis.
A general scheme for the synthesis of chiral β-amino alcohols from epoxides is presented below:
Scheme 1: Synthesis of Chiral β-Amino Alcohols from EpoxidesThis reaction scheme illustrates the ring-opening of an epoxide with a chiral amine to produce diastereomeric β-amino alcohols, which can be separated and used as chiral ligands. researchgate.net
Intermediate in the Formation of Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the core structure of many pharmaceuticals. The synthesis of these ring systems is a central theme in organic chemistry. Epoxides are valuable intermediates in the synthesis of oxygen-containing heterocycles. rsc.org
Specifically, styryl epoxides, such as this compound, are effective precursors for the synthesis of tetrahydropyrans (THPs), which are six-membered oxygen-containing heterocycles. rsc.org The intramolecular ring-opening of 4,5-epoxy alcohols can lead to either five-membered tetrahydrofurans (THFs) or six-membered THPs, depending on the reaction conditions and the substitution pattern of the epoxide. rsc.org
Research has shown that under acidic conditions, styryl epoxides can be selectively converted to THP products with no formation of the corresponding THF. rsc.org This high regioselectivity is a key advantage in the synthesis of THP-containing natural products. The stereochemistry of the starting epoxide also influences the stereochemical outcome of the cyclization. For example, trans-epoxides containing a styryl group have been shown to generate THP products in excellent yield. rsc.org
The table below summarizes the outcomes of cyclization reactions of styryl epoxy alcohols under different conditions. rsc.org
| Epoxide Stereochemistry | Conditions | Major Product |
| trans-styryl | NaH | Tetrahydropyran |
| trans-styryl | Acidic | Tetrahydropyran |
| cis-styryl | Acidic | Tetrahydropyran |
| cis-styryl | Basic | Mixture of Tetrahydropyran and Tetrahydrofuran |
This table highlights the influence of reaction conditions and substrate stereochemistry on the regioselectivity of intramolecular epoxide ring-opening to form heterocyclic systems.
Future Research Directions and Unexplored Avenues for 2 Methyl 2 2 Phenylethenyl Oxirane Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The reactivity of the epoxide and vinyl moieties in 2-methyl-2-(2-phenylethenyl)oxirane (B13600866) can be selectively harnessed through the development of advanced catalytic systems. Future research will likely focus on several key areas:
Transition Metal Catalysis: While palladium catalysis is well-established for vinyl epoxides, future work could explore other transition metals. For instance, low-valent nickel complexes have shown promise in the isomerization of styrenyl epoxides and could be investigated for unique transformations of this compound. nih.gov The development of catalysts that can differentiate between the two reactive sites with high chemo- and regioselectivity will be a significant area of focus.
Organocatalysis: Organocatalysts offer a metal-free and often more sustainable alternative. Chiral organocatalysts could be designed to achieve enantioselective ring-opening reactions or cycloadditions involving the vinyl group. numberanalytics.com Research into bifunctional organocatalysts that can activate both the epoxide and a nucleophile simultaneously could lead to highly efficient and selective transformations.
Biocatalysis: The use of enzymes for the synthesis and transformation of epoxides is a growing field. Future research could explore the use of engineered enzymes, such as epoxide hydrolases or lipases, for the stereoselective synthesis or kinetic resolution of this compound. This approach aligns with the increasing demand for green and sustainable chemical processes.
A summary of potential catalytic approaches is presented in the table below.
| Catalyst Type | Potential Application for this compound | Anticipated Benefits |
| Transition Metal Catalysts (e.g., Ni, Cu, Rh) | Isomerization, cross-coupling, cycloaddition | High reactivity, novel reaction pathways |
| Organocatalysts (e.g., chiral amines, phosphoric acids) | Asymmetric ring-opening, enantioselective cycloadditions | Metal-free, environmentally benign, high stereoselectivity |
| Biocatalysts (e.g., engineered enzymes) | Enantioselective synthesis, kinetic resolution | High selectivity, mild reaction conditions, sustainable |
Exploration of New Reaction Pathways and Reactivity Patterns
The dual functionality of this compound opens the door to a multitude of unexplored reaction pathways. Drawing parallels from the known chemistry of other vinyl epoxides, several exciting avenues can be envisioned:
Tandem and Cascade Reactions: The proximate reactive centers can be exploited in tandem or cascade reactions. For example, a nucleophilic attack on the epoxide could be followed by an intramolecular reaction involving the vinyl group, leading to the rapid construction of complex molecular architectures. Reagent-controlled tandem reactions of vinyl epoxides have been shown to produce functionalized γ-butenolides, a pathway that could be explored for this specific substrate. nih.gov
Cycloaddition Reactions: The phenylethenyl group can participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, with the epoxide ring remaining intact for subsequent transformations. The reaction of vinyl epoxides with arynes to form phenanthrenes demonstrates the potential for unique cascade processes involving cycloadditions. nih.govacs.org
Radical Reactions: The vinyl group is susceptible to radical addition, which could initiate a sequence of reactions including ring-opening of the epoxide. This could provide access to a range of functionalized allylic alcohols with high regioselectivity. acs.org
Rearrangement Reactions: Acid- or metal-catalyzed rearrangements of this compound could lead to the formation of valuable carbonyl compounds or other functionalized isomers.
Advanced Strategies for Stereocontrol in Complex Transformations
Achieving high levels of stereocontrol is a central theme in modern organic synthesis. For this compound, which possesses a stereocenter at the epoxide ring and can generate new stereocenters during reactions, the development of advanced stereocontrol strategies is crucial.
Catalyst-Controlled Stereoselectivity: The design of chiral catalysts, both metal-based and organocatalytic, will be paramount. These catalysts can create a chiral environment around the substrate, directing the approach of reagents to achieve high diastereo- and enantioselectivity in ring-opening, cycloaddition, and other reactions.
Substrate-Controlled Stereoselectivity: The existing stereocenter of the epoxide can influence the stereochemical outcome of subsequent reactions. Understanding the conformational preferences of the molecule and how they dictate the facial selectivity of reactions at the vinyl group will be important. stackexchange.com
Dynamic Kinetic Resolution: In cases where a racemic mixture of the epoxide is used, dynamic kinetic resolution strategies could be employed. This involves the use of a chiral catalyst that can enantioselectively react with one enantiomer while equilibrating the other, theoretically allowing for a 100% yield of a single stereoisomeric product.
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of this compound chemistry with modern, sustainable technologies is a promising area for future research.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. vapourtec.comelveflow.com The synthesis and transformations of this compound could be adapted to flow systems, allowing for safer handling of potentially reactive intermediates and facilitating process optimization. rsc.orgunimi.it
Sustainable Reagents and Solvents: Future research should prioritize the use of environmentally benign reagents and solvents. This includes the use of greener oxidants like hydrogen peroxide for the epoxidation step and the exploration of reactions in water or other sustainable solvents. numberanalytics.com
Atom Economy: The development of reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will be a key consideration. Tandem and cascade reactions are particularly well-suited to this goal.
The table below outlines potential sustainable approaches for the chemistry of this compound.
| Sustainable Approach | Application | Potential Benefits |
| Flow Chemistry | Synthesis and subsequent transformations | Improved safety, scalability, and process control |
| Green Oxidants (e.g., H₂O₂) | Epoxidation of the corresponding alkene | Reduced waste, safer reaction conditions |
| Biocatalysis | Enantioselective synthesis and reactions | High selectivity, mild conditions, renewable catalysts |
| Atom-Economical Reactions | Tandem and cycloaddition reactions | Reduced waste, increased efficiency |
Q & A
Basic Research Questions
Q. What are optimized methods for synthesizing 2-methyl-2-(2-phenylethenyl)oxirane, and how do reaction conditions influence yield and selectivity?
- Methodology : The compound can be synthesized via epoxidation of its corresponding alkene precursor using peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0–5°C) to minimize side reactions. Reaction time and stoichiometric ratios of the peracid should be optimized to achieve >80% yield . For regioselective epoxidation of disubstituted alkenes, transition-metal catalysts (e.g., Mn-salen complexes) can enhance stereochemical control .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of <sup>1</sup>H and <sup>13</sup>C NMR to verify the oxirane ring structure (δ ~2.7–3.0 ppm for oxirane protons) and the presence of the phenylethenyl group (δ ~6.5–7.5 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., m/z 159.1015 for C10H12O2 ). X-ray crystallography may be employed for absolute stereochemical assignment if enantiomers are synthesized .
Q. What safety protocols are recommended for handling this compound given its potential toxicity?
- Methodology : While direct toxicity data for this compound are limited, structural analogs like epichlorohydrin (CAS 106-89-8) are genotoxic. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Monitor waste disposal per local regulations, as epoxide-containing compounds may require neutralization prior to disposal .
Advanced Research Questions
Q. How does the regioselectivity of this compound in carbonylation reactions vary under different catalytic systems?
- Methodology : Regioselective carbonylation can be achieved using palladium or rhodium catalysts. For example, Pd(PPh3)4 with CO gas in THF at 60°C favors carbonyl insertion at the less substituted oxirane carbon, yielding branched aldehydes. In contrast, RhCl(CO)(PPh3)2 promotes linear product formation. Monitor reaction progress via GC-MS and optimize ligand-electron effects to control selectivity .
Q. What strategies are effective for resolving enantiomers of this compound?
- Methodology : Enzymatic kinetic resolution using epoxide hydrolases (e.g., from Methylobacterium sp.) can achieve high enantiomeric excess (E-value >50). For example, incubate racemic epoxide with lyophilized enzyme cells in phosphate buffer (pH 7.4) at 30°C for 24 hours. Separate diol and remaining epoxide enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How can this compound serve as a monomer in synthesizing specialty polymers with tailored properties?
- Methodology : Copolymerize with acrylates or styrenes via free-radical initiation (e.g., AIBN) to create crosslinked networks. The oxirane ring enables post-polymerization modifications (e.g., ring-opening with amines for functionalization). Analyze thermal stability (TGA) and glass transition temperature (DSC) to correlate structure-property relationships .
Q. What analytical approaches address contradictions in reported reactivity data for epoxide ring-opening reactions?
- Methodology : Discrepancies in nucleophilic ring-opening (e.g., with amines vs. thiols) may arise from solvent polarity or steric effects. Conduct kinetic studies under controlled conditions (e.g., DMF vs. DCM) using <sup>19</sup>F NMR (if fluorinated analogs are used) to track reaction progress. Compare activation energies via Arrhenius plots to identify mechanistic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
